1-アダマンタンアセトニトリル

概要

説明

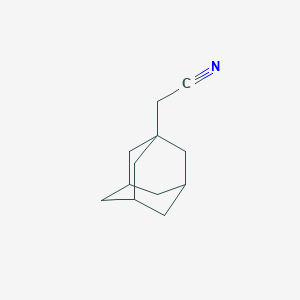

1-Adamantaneacetonitrile is an organic compound with the molecular formula C12H17N. It is a derivative of adamantane, a polycyclic hydrocarbon, and features a nitrile group attached to an acetonitrile moiety. This compound is known for its unique structural properties, which contribute to its stability and reactivity. It is primarily used as a pharmaceutical intermediate and in various chemical research applications .

科学的研究の応用

Chemical Synthesis

1-Adamantaneacetonitrile serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the development of more complex molecules.

Synthetic Routes

- Reagents and Conditions : Common methods for synthesizing 1-adamantaneacetonitrile include:

- Reaction of 1-adamantyl bromide with sodium cyanide in dimethyl sulfoxide (DMSO) under reflux conditions.

- Reaction of 1-adamantyl chloride with potassium cyanide using a phase-transfer catalyst.

Pharmaceutical Applications

The compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting viral infections and cancer.

Case Study: Antiviral Properties

- Research Findings : Studies have indicated that adamantane derivatives exhibit antiviral properties, notably against influenza viruses and other pathogens. For instance, amantadine, an adamantane derivative, has been used clinically to treat influenza A and Parkinson's disease due to its NMDA receptor antagonistic effects .

- Antimicrobial and Anti-inflammatory : Research has shown that derivatives of adamantane, including those synthesized from 1-adamantaneacetonitrile, possess significant antimicrobial and anti-inflammatory activities. These properties are essential for developing new therapeutic agents .

Material Science

In addition to its medicinal uses, 1-adamantaneacetonitrile finds applications in material science.

Polymer Production

- Properties : The adamantane moiety enhances the stability and mechanical properties of polymers. The incorporation of this compound can lead to materials with improved thermal stability and mechanical strength.

Biochemical Research

1-Adamantaneacetonitrile is utilized in biochemical studies to explore its interactions within biological systems.

Data Table: Applications Overview

作用機序

Target of Action

1-Adamantaneacetonitrile is a derivative of adamantane, which is widely used in the design and synthesis of new drug delivery systems .

Mode of Action

For instance, amantadine, an adamantane derivative, has NMDA receptor antagonistic effects . The antiviral mechanism seems to be unrelated .

Biochemical Pathways

For example, amantadine influences the synthesis and release of dopamine, possibly inhibiting dopamine uptake .

Pharmacokinetics

The adamantane moiety is known to increase the lipophilicity of drugs, improving their pharmacological properties and enhancing their pharmacokinetics .

Result of Action

For instance, amantadine is used in the treatment of Parkinson’s disease and influenza A virus infection .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Adamantaneacetonitrile. For instance, factors such as temperature, pH, and salinity can affect the biodegradation of acetonitrile . .

生化学分析

Biochemical Properties

The adamantane moiety, a component of 1-Adamantaneacetonitrile, is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies .

Cellular Effects

The adamantane moiety is known to have promising applications in the field of targeted drug delivery and surface recognition .

Molecular Mechanism

Unsaturated adamantane derivatives, which include 1-Adamantaneacetonitrile, have been studied for their high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Temporal Effects in Laboratory Settings

The effect of an adamantyl substituent on the polymer properties can be observed by the differences in the glass transition temperature of the resultant material .

Dosage Effects in Animal Models

Animal models have played a critical role in exploring and describing disease pathophysiology and in surveying new therapeutic agents .

Metabolic Pathways

The adamantane moiety is known to protect nearby functional groups from metabolic cleavage, thereby enhancing the stability and distribution of the drug in blood plasma .

Subcellular Localization

The most common localizations referred to include the cytoplasm, the cytoplasmic membrane, the cell wall, and the extracellular environment .

準備方法

Synthetic Routes and Reaction Conditions

1-Adamantaneacetonitrile can be synthesized through several methods. One common approach involves the reaction of 1-adamantyl bromide with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction typically proceeds under reflux conditions, resulting in the formation of 1-adamantaneacetonitrile .

Another method involves the reaction of 1-adamantyl chloride with potassium cyanide in the presence of a phase-transfer catalyst. This method also yields 1-adamantaneacetonitrile with high efficiency .

Industrial Production Methods

Industrial production of 1-adamantaneacetonitrile often involves large-scale reactions using similar methods as described above. The choice of reagents and reaction conditions may vary depending on the desired yield and purity of the final product. Industrial processes typically emphasize cost-effectiveness and scalability .

化学反応の分析

Types of Reactions

1-Adamantaneacetonitrile undergoes various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The adamantane moiety can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.

Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used.

Major Products Formed

Oxidation: 1-Adamantaneacetic acid.

Reduction: 1-Adamantaneethylamine.

Substitution: Various substituted adamantane derivatives.

類似化合物との比較

Similar Compounds

1-Adamantaneacetic acid: Similar in structure but contains a carboxylic acid group instead of a nitrile group.

1-Adamantaneethylamine: Contains an amine group instead of a nitrile group.

1-Adamantyl chloride: Contains a chloride group instead of a nitrile group.

Uniqueness

1-Adamantaneacetonitrile is unique due to its combination of the adamantane moiety and the nitrile group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable intermediate in various chemical and pharmaceutical applications .

生物活性

1-Adamantaneacetonitrile, a derivative of adamantane, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and data tables.

Chemical Structure and Properties

1-Adamantaneacetonitrile is characterized by its adamantane core, which enhances lipophilicity and biological availability. The presence of the acetonitrile group allows for various chemical modifications, making it a versatile scaffold in drug design. The molecular formula is , with a molecular weight of approximately 187.25 g/mol.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of 1-adamantaneacetonitrile and its derivatives. The compound has shown significant activity against a range of bacterial and fungal pathogens.

Table 1: Antimicrobial Activity of 1-Adamantaneacetonitrile Derivatives

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-Adamantaneacetonitrile | Staphylococcus aureus | 125 µg/mL |

| Escherichia coli | 250 µg/mL | |

| Candida albicans | 62.5 µg/mL |

Research indicates that compounds with the adamantyl moiety often exhibit enhanced antibacterial activity compared to their non-adamantyl counterparts. For instance, derivatives synthesized from 1-adamantaneacetonitrile demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against Candida albicans .

Anti-inflammatory Activity

The anti-inflammatory properties of 1-adamantaneacetonitrile have been investigated in various animal models. Studies have shown that certain derivatives exhibit dose-dependent anti-inflammatory effects.

Table 2: Anti-inflammatory Effects in Animal Models

| Compound | Model Used | Observed Effect |

|---|---|---|

| 1-Adamantaneacetonitrile | Carrageenan-induced paw edema in rats | Significant reduction in edema |

| Lipopolysaccharide (LPS)-induced inflammation | Decreased cytokine levels |

In a study involving carrageenan-induced paw edema in rats, administration of 1-adamantaneacetonitrile resulted in a notable decrease in swelling, indicating its potential as an anti-inflammatory agent .

Anticancer Activity

The anticancer potential of adamantane derivatives, including 1-adamantaneacetonitrile, has been explored through various assays. Compounds derived from this scaffold have shown promising results against multiple cancer cell lines.

Table 3: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 1-Adamantaneacetonitrile | HepG2 (liver cancer) | 20 |

| MCF-7 (breast cancer) | 25 | |

| H460 (lung cancer) | 15 |

In vitro studies have demonstrated that certain derivatives induce apoptosis in cancer cells through mechanisms involving the activation of specific pathways such as Nur77 . The ability to selectively target tumor cells while sparing normal cells is particularly noteworthy.

Case Studies

Case Study 1: Antibacterial Efficacy

A study focused on synthesizing adamantane-linked thiazole derivatives found that compounds related to 1-adamantaneacetonitrile exhibited broad-spectrum antibacterial activity. The most effective compounds inhibited bacterial growth at MIC values as low as 62.5 µg/mL against Candida albicans and various bacterial strains .

Case Study 2: Anti-inflammatory Action

In another investigation, researchers evaluated the anti-inflammatory effects of adamantane derivatives in a rat model. The results showed that treatment with these compounds significantly reduced inflammation markers compared to control groups .

特性

IUPAC Name |

2-(1-adamantyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXQVPXCZIRQITG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50167435 | |

| Record name | Tricyclo(3.3.1.13,7)decane-1-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16269-13-9 | |

| Record name | Tricyclo(3.3.1.13,7)decane-1-acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016269139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclo(3.3.1.13,7)decane-1-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。